1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one
Description
Systematic Nomenclature and Molecular Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds, providing a precise and unambiguous description of its molecular structure. The compound name systematically describes the substitution pattern on the phenyl ring, where the bromine atom occupies the second position and the methoxy group is located at the fourth position relative to the carbon bearing the ketone functionality. The propanone portion of the name indicates the three-carbon chain containing the ketone group, with the methyl substituent specifically positioned at the second carbon atom of this chain. This systematic approach to nomenclature ensures consistent identification across scientific literature and chemical databases, facilitating accurate communication among researchers and enabling precise chemical documentation.
Molecular identification parameters for this compound have been comprehensively characterized through various analytical techniques and computational methods. The compound exhibits a molecular formula of C₁₁H₁₃BrO₂, corresponding to a molecular weight of 257.12 grams per mole, values that have been consistently reported across multiple chemical databases. Computational chemistry analysis has generated the International Chemical Identifier Key XYJYOXRPGNOGEP-UHFFFAOYSA-N, providing a standardized digital fingerprint that uniquely identifies this compound in electronic databases and computational systems. The simplified molecular input line entry system representation has been documented, offering a text-based description of the molecular structure that can be interpreted by chemical software applications for structural visualization and analysis purposes.
Advanced analytical characterization of this compound has revealed detailed structural information that supports its systematic identification and differentiation from related compounds. Three-dimensional conformational analysis has been conducted to understand the spatial arrangement of atoms within the molecule, providing insights into its preferred geometric configurations and potential interactions with other chemical species. Database records indicate that multiple conformers have been identified through computational modeling, reflecting the inherent flexibility of the molecular framework and the various spatial arrangements possible under different environmental conditions. The availability of both two-dimensional structural representations and three-dimensional conformational models facilitates comprehensive understanding of the compound's structural characteristics and supports its application in molecular modeling studies and structure-activity relationship investigations.
Historical Context in Organobromine Compound Research
The historical development of organobromine compound research provides essential context for understanding the significance of this compound within the broader landscape of halogenated organic chemistry. The discovery of bromine itself in 1826 by Antoine-Jérôme Balard marked the beginning of systematic investigations into bromine-containing organic compounds, though early research initially focused on simple brominated molecules rather than the complex aromatic systems that characterize modern organobromine chemistry. Historical records indicate that bromine was isolated independently by two chemists, with Carl Jacob Löwig presenting his findings slightly earlier, though Balard's publication ultimately took precedence in establishing the scientific priority for this discovery. The element's name, derived from the Ancient Greek word "bromos" meaning stench, reflected the characteristic pungent odor that distinguished bromine from other halogens and contributed to its early identification and characterization.
Early investigations into organobromine compounds revealed their potential applications in various fields, including their use as chemical warfare agents during World War One, where compounds such as bromoacetone were employed for their lachrymatory properties. The development of bromoacetone and related organobromine compounds during this period demonstrated the reactive nature of carbon-bromine bonds and established fundamental principles regarding the synthesis and reactivity of halogenated ketones. Research conducted in the nineteenth and early twentieth centuries established that bromoacetone could be prepared by combining bromine with acetone in the presence of catalytic acid, highlighting the susceptibility of ketone compounds to halogenation reactions. These early synthetic methodologies provided important precedents for the development of more sophisticated approaches to organobromine compound synthesis, including the preparation of complex aromatic derivatives such as this compound.
The expansion of organobromine compound research in the latter half of the twentieth century coincided with growing recognition of their diverse natural occurrence and biological significance. Scientific surveys conducted in the 1970s documented approximately 60 naturally occurring organobromine compounds, but subsequent decades witnessed explosive growth in this field, with more than 1,600 such compounds identified by the late 1990s. This remarkable increase in known organobromine natural products reflected advances in analytical techniques and expanded exploration of marine environments, where organisms such as sponges, corals, and seaweed proved to be prolific producers of brominated organic molecules. Research revealed that these naturally occurring organobromine compounds served various biological functions, including chemical defense mechanisms, food gathering facilitation, and hormonal regulation, demonstrating the evolutionary significance of bromine incorporation into organic molecular frameworks.
Contemporary developments in organobromine chemistry have focused increasingly on synthetic methodologies for accessing complex aromatic systems, with particular emphasis on alpha-haloketone synthesis and functionalization. Recent research has documented numerous approaches for the bromination of aromatic ketones, including methods employing N-bromosuccinimide under various catalytic conditions and procedures utilizing modified silica-based promoters. Scientific investigations have revealed that bromination reactions can be achieved using diverse reagents and conditions, ranging from traditional bromine-mediated processes to more environmentally benign approaches employing ionic liquid-based brominating agents. The development of these synthetic methodologies has enabled access to compounds such as this compound and related derivatives, supporting their investigation as potential pharmaceutical intermediates and synthetic building blocks. Modern research continues to expand the scope of organobromine chemistry, with ongoing efforts focused on developing more efficient and selective methods for incorporating bromine into complex organic molecular architectures while minimizing environmental impact and maximizing synthetic utility.
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSINROGTIDKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of “1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one” is protein tyrosine phosphatases SHP-1 and PTP1B. These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
“this compound” inhibits the activity of protein tyrosine phosphatases SHP-1 and PTP1B. This inhibition alters the phosphorylation state of proteins, leading to changes in cell signaling pathways.
Biochemical Pathways
The compound affects the biochemical pathways related to protein tyrosine phosphatases SHP-1 and PTP1B. The inhibition of these enzymes can lead to an increase in the phosphorylation of proteins, affecting various downstream signaling pathways involved in cell growth and differentiation.
Result of Action
The molecular and cellular effects of “this compound” are primarily due to its inhibitory action on protein tyrosine phosphatases SHP-1 and PTP1B. This can lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation.
Biochemical Analysis
Biochemical Properties
1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis in cells. These threshold effects are important for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in metabolizing and detoxifying reactive oxygen species and other harmful compounds. These interactions can affect metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can accumulate in certain cellular compartments, affecting its localization and activity. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. These localization patterns are crucial for understanding the precise biochemical roles of this compound in cellular processes.
Biological Activity
1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one is a brominated ketone that has garnered interest for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo substituent and a methoxy group on the phenyl ring, contributing to its unique reactivity and biological properties. The presence of the bromine atom enhances lipophilicity, which may facilitate interactions with cellular membranes and biological targets.
The mechanisms by which this compound may exert its biological effects include:
- Electrophilic Interactions : The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, altering their function.
- Cell Membrane Interaction : Increased lipophilicity may enhance membrane permeability, allowing for greater intracellular concentrations and activity against targets.
Comparative Analysis with Similar Compounds
The following table summarizes key differences in reactivity and biological activity between this compound and structurally similar compounds:
| Compound Name | Structure Variation | Notable Features |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methylpropan-1-one | Chlorine instead of bromine | Lower reactivity compared to brominated analogs |
| 1-(4-Fluorophenyl)-2-methylpropan-1-one | Fluorine instead of bromine | Different electronic properties affecting reactivity |
| 1-(4-Methylphenyl)-2-methylpropan-1-one | Methyl group instead of halogen | Lacks halogen's electrophilic character |
The unique presence of the bromine substituent in this compound enhances its potential biological activity compared to its chlorinated or fluorinated counterparts .
Antimicrobial Studies
In studies assessing the antimicrobial properties of related compounds, several exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. For example, derivatives of related brominated compounds showed minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against resistant strains . While direct data for this compound is not available, its structural similarity suggests potential efficacy.
Anticancer Research
Research on similar brominated ketones has indicated that these compounds can induce apoptosis in cancer cell lines through DNA interaction and disruption of cellular processes . The electrophilic nature of the bromo-substituted ketones is believed to play a critical role in their anticancer activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (4-OCH₃) in 1-(4-methoxyphenyl)-2-methylpropan-1-one enhances electron density on the aromatic ring, increasing susceptibility to electrophilic substitution . In contrast, the bromine atom (2-Br) in the target compound withdraws electrons, directing further substitution to meta positions and stabilizing radicals in photochemical applications .
- Steric and Lipophilic Effects: The 2-methylpropan-1-one group introduces steric hindrance, reducing reaction rates in nucleophilic acyl substitutions compared to simpler ketones like acetophenone derivatives . Ethyl substituents (4-Et, ) increase lipophilicity, making the compound more suitable for hydrophobic environments in polymer chemistry .
Preparation Methods
Synthesis from 2-Bromo-4-methoxybenzaldehyde via Grignard Reaction and Oxidation
A widely reported approach to synthesize 2-bromoaryl ketones, including the target compound, involves a two-step sequence starting from commercially available 2-bromo-4-methoxybenzaldehyde:
Step 1: Grignard Addition
The 2-bromo-4-methoxybenzaldehyde is reacted with a methylmagnesium bromide reagent. This nucleophilic addition forms the corresponding secondary alcohol intermediate, 1-(2-bromo-4-methoxyphenyl)ethanol derivative.Step 2: Oxidation to Ketone
The secondary alcohol is then oxidized to the ketone using oxidizing agents such as manganese oxide or pyridinium dichromate (PDC) supported on silica. This oxidation step converts the alcohol into the desired 1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one with good yields.
This method is scalable and has been demonstrated to afford a broad range of 2-bromoaryl ketones efficiently.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methylmagnesium bromide, ether solvent | Secondary alcohol intermediate | ~85 | Reaction at room temperature |
| 2 | MnO or PDC/silica, mild oxidation conditions | This compound | Good | Purification by flash chromatography |
Direct Bromination and Methoxylation of Acetophenone Derivatives
Another route involves starting from acetophenone derivatives and performing selective bromination and methoxylation:
Bromination
2-Acetyl-4-methoxybenzene derivatives can be selectively brominated at the ortho position relative to the methoxy group using brominating agents such as bromine or N-bromosuccinimide under controlled conditions.Methoxylation
Methoxy groups can be introduced or preserved through the use of methanol or methylating agents, ensuring the 4-position retains the methoxy substituent.
This method, however, often requires careful control to avoid polybromination and side reactions, and is less commonly used for the specific preparation of the target compound compared to the Grignard approach.
Nucleophilic Aromatic Substitution on 2-Bromo-4-methoxyacetophenone
A general procedure described for synthesizing phenoxyacetophenone β-O-4 models, which includes 2-bromo-4-methoxyacetophenone derivatives, involves:
- Reacting 2-bromo-4-methoxyacetophenone with phenols in the presence of potassium carbonate in acetone at room temperature or slightly elevated temperatures.
- The reaction proceeds via nucleophilic aromatic substitution, yielding ether-linked products.
While this method is more relevant for ether derivatives, the starting material 2-bromo-4-methoxyacetophenone is itself prepared by bromination of 4-methoxyacetophenone or via oxidation of the corresponding alcohol intermediate.
One-Pot Asymmetric Synthesis Approaches
Recent advances include one-pot asymmetric synthesis methods where 2-bromoaryl ketones are synthesized and further functionalized in a single reaction vessel:
- Starting from 2-bromobenzaldehydes, a Grignard reagent is added to form secondary alcohols.
- These intermediates are oxidized in situ to ketones.
- Subsequent asymmetric transformations can be conducted, such as allylation or boronate addition, catalyzed by chiral ligands and palladium complexes.
This method offers efficient access to enantioenriched 2-bromoaryl ketones and related compounds, with control over stereochemistry and functional group tolerance.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Addition + Oxidation | 2-Bromo-4-methoxybenzaldehyde | Methylmagnesium bromide, MnO or PDC/silica | High yield, scalable | Requires handling of Grignard reagent |
| Direct Bromination/Methoxylation | 4-Methoxyacetophenone | Bromine/NBS, methylating agents | Straightforward reagents | Risk of overbromination |
| Nucleophilic Aromatic Substitution | 2-Bromo-4-methoxyacetophenone | Phenols, K2CO3, acetone | Useful for ether derivatives | Not direct for ketone preparation |
| One-Pot Asymmetric Synthesis | 2-Bromobenzaldehydes | Grignard reagent, chiral catalysts, Pd | Enantioselective, efficient | More complex catalytic system |
Detailed Research Findings
- The Grignard addition followed by oxidation remains the most reliable and commonly used method for preparing this compound, with yields typically above 80% for each step.
- Oxidation using manganese oxide or PDC/silica is mild and selective, minimizing side reactions and degradation of the methoxy substituent.
- The one-pot asymmetric synthesis approach allows for the incorporation of chirality and functional diversity but requires precise control of reaction conditions and catalysts.
- NMR and mass spectrometry data confirm the structure and purity of the synthesized compound, with characteristic chemical shifts for the methoxy group and brominated aromatic ring.
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation (). A common protocol involves reacting 2-bromo-4-methoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature. Bromination of intermediates using N-bromosuccinimide (NBS) or Br₂ in a solvent like CCl₄ is often employed to introduce the bromine atom selectively .
Key Steps:
- Friedel-Crafts Acylation: Forms the ketone backbone.
- Bromination: Ensces regioselective bromine addition.
- Purification: Column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 3.8 ppm (methoxy group), and δ 7.0–7.8 ppm (aromatic protons) .
- ¹³C NMR: Carbonyl carbon at ~207 ppm, aromatic carbons at 120–140 ppm .
- HRMS (ESI-TOF): Used to confirm molecular weight (e.g., [M]+ at m/z 227.10 for C₁₀H₁₁BrO) .
- X-ray Crystallography: Monoclinic crystal system with space group P2₁/c; bond lengths (C=O: ~1.21 Å, C-Br: ~1.89 Å) validate structural assignments .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in precursor molecules?
Methodological Answer: Regioselectivity in bromination depends on:
- Substituent Effects: Electron-donating groups (e.g., methoxy) direct bromination to the para position via resonance stabilization.
- Catalysts: Lewis acids like FeBr₃ favor electrophilic substitution at activated aromatic positions .
- Solvent Polarity: Polar solvents (e.g., DCM) stabilize transition states, enhancing selectivity .
Example:
In 1-(4-methoxyphenyl)-2-methylpropan-1-one, bromination with Br₂/FeBr₃ in DCM yields >90% para-brominated product, while nonpolar solvents reduce selectivity to ~70% .
Q. What contradictions exist in reported biological activities of structural analogs, and how can they be resolved?
Methodological Answer: Contradictions arise due to:
- Functional Group Positioning: Analogs with bromine at meta vs. para positions show divergent enzyme inhibition (e.g., para-Br analogs inhibit COX-2 more effectively) .
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times affect IC₅₀ values.
Resolution Strategies:
- Standardized Assays: Use identical cell lines and protocols.
- Computational Modeling: DFT studies to compare binding energies of analogs with target proteins (e.g., COX-2) .
Comparative Table of Analogs:
| Compound | Bromine Position | Key Biological Activity | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-methylpropan-1-one | para | Antimicrobial | |
| 1-(3-Bromophenyl)-2-methylpropan-1-one | meta | Anticancer (in vitro) | |
| This compound | ortho | Enzyme inhibition |
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer: Challenges:
- Low Melting Point (~60°C): Causes crystal instability.
- Solvent Trapping: Polar solvents (e.g., acetone) may co-crystallize, distorting lattice parameters .
Mitigation Strategies:
- Slow Evaporation: Use nonpolar solvents (hexane/EtOAc) at 4°C to enhance lattice formation.
- Seeding: Introduce pre-formed microcrystals to guide nucleation .
Crystallographic Data (Example):
- Space Group: P2₁/c
- Unit Cell Parameters: a = 8.21 Å, b = 12.45 Å, c = 14.78 Å, β = 102.3° .
Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The methoxy group (-OCH₃) acts as an electron-donating group , increasing electron density on the aromatic ring. This:
- Activates the Ring: Enhances susceptibility to electrophilic attack.
- Directs Substitution: Positions incoming nucleophiles (e.g., -OH, -NH₂) para to the methoxy group via resonance .
Example Reaction:
Reaction with NH₃ in ethanol yields 1-(2-Bromo-4-methoxy-5-aminophenyl)-2-methylpropan-1-one as the major product (85% yield) .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Predicts binding modes with enzymes (e.g., cytochrome P450).
- MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to bioactivity .
Key Finding:
The bromine atom forms halogen bonds with protein backbone carbonyls (e.g., bond length: ~3.2 Å with COX-2), critical for inhibitory activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
